Mmh2-NR
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Overview
Description
Mmh2-NR is a compound that serves as a negative control for Mmh2, which is a CUL4-associated factor (DCAF16)-based bromodomain protein 4 (BRD4) degrader . This compound is primarily used in scientific research to study the effects and mechanisms of BRD4 degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mmh2-NR involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Introduction of functional groups: Functional groups are introduced through various chemical reactions, such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions are scaled up using larger reactors and optimized conditions to ensure high yield and purity.
Continuous monitoring: The reactions are continuously monitored using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure consistency and quality.
Purification and packaging: The final product is purified, dried, and packaged under controlled conditions to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Mmh2-NR undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles (amines, thiols) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Mmh2-NR has several scientific research applications, including:
Chemistry: Used as a negative control in studies involving BRD4 degradation to understand the specificity and mechanism of action of BRD4 degraders.
Biology: Employed in cellular and molecular biology research to study the role of BRD4 in gene regulation and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications in diseases where BRD4 is implicated, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BRD4 and related pathways.
Mechanism of Action
Mmh2-NR exerts its effects by acting as a negative control for Mmh2, which is a BRD4 degrader. The mechanism involves:
Binding to BRD4: this compound binds to the second bromodomain of BRD4 (BRD4 BD2), preventing the recruitment of the CUL4 DCAF16 ligase.
Inhibition of degradation: By preventing the recruitment of the ligase, this compound inhibits the degradation of BRD4, allowing researchers to study the effects of BRD4 degradation in a controlled manner.
Molecular targets and pathways: The primary molecular target is BRD4, and the pathway involves the CUL4 DCAF16 ligase-mediated degradation process.
Comparison with Similar Compounds
Mmh2-NR can be compared with other similar compounds, such as:
Mmh1-NR: Another negative control for Mmh1, which also targets BRD4 but with different functional groups and binding affinities.
BRD4 inhibitors: Compounds that inhibit BRD4 activity without degrading it, such as JQ1 and I-BET151.
PROTACs: Proteolysis-targeting chimeras that induce the degradation of BRD4 through different mechanisms.
Uniqueness
This compound is unique in its specific role as a negative control for Mmh2, allowing researchers to study the effects of BRD4 degradation with high specificity and control. Its structural features and binding properties make it a valuable tool in scientific research.
Properties
Molecular Formula |
C25H31N5O4S2 |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
tert-butyl 2-[(9S)-7-[4-(ethylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C25H31N5O4S2/c1-8-36(32,33)29-18-11-9-17(10-12-18)22-21-14(2)15(3)35-24(21)30-16(4)27-28-23(30)19(26-22)13-20(31)34-25(5,6)7/h9-12,19,29H,8,13H2,1-7H3/t19-/m0/s1 |
InChI Key |
XORZMCOMRGZMHU-IBGZPJMESA-N |
Isomeric SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=N[C@H](C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC(C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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